molecular formula C14H12ClFN2O5S B2365615 2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide CAS No. 1105220-91-4

2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide

Cat. No. B2365615
CAS RN: 1105220-91-4
M. Wt: 374.77
InChI Key: NBDXWITYRSBVAV-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-(4-fluorophenoxy)ethyl)acetamide” is a chemical compound with the CAS Number: 1226121-35-2 . It has a molecular weight of 231.65 and its IUPAC name is 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : 4-Chloro-3-nitrobenzenesulfonamide, a related compound, has been shown to produce a novel class of [1,4]oxazepine-based primary sulfonamides that strongly inhibit human carbonic anhydrases, a class of enzymes relevant for therapeutic interventions. The study highlights the role of the primary sulfonamide functionality in enabling the construction of these inhibitory compounds and their effectiveness in enzyme binding (Sapegin et al., 2018).

Synthetic Applications

  • Synthesis of 2-(p-Nitrophenoxy)ethylamines : 2-(p-Nitrophenoxy)ethylamines were prepared by reactions of 2-aminoethanols with p-chloronitrobenzene, similar in structure to the compound of interest. These reactions highlight the potential of nitrobenzenesulfonamide derivatives in synthesizing novel chemical compounds (Knipe et al., 1977).
  • Synthesis of Phenothiazines : The Smiles rearrangement of certain sulfonamides, including those related to the compound , has been used to prepare chloro-fluorophenothiazines, which have a wide spectrum of pharmacological activities (Hamadi et al., 1998).

Chemical Properties and Reactivity

  • Synthesis of Key Intermediates for Pesticides : The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound closely related to the one , has been utilized in creating key intermediates for pesticides. This demonstrates the chemical reactivity and potential application in agrichemicals (Du et al., 2005).
  • Sulfonimidate Alkylation : The preparation of stable, crystalline sulfonimidates for the alkylation of various substances, including phenols and anisoles, has been explored. These compounds are important in the synthesis of various chemicals, indicating the versatility of nitrobenzenesulfonamides (Maricich et al., 2013).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)-5-nitrobenzenesulfonamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound interacts with three proteins in the bacterium: MtPanK , MtDprE1 , and MtKasA . These proteins are involved in the physiological functions of Mycobacterium tuberculosis and are necessary for the bacteria to survive and cause disease .

Mode of Action

The compound binds to the aforementioned proteins, disrupting their function and inhibiting the growth of the bacterium . The binding affinity between the compound and these proteins is represented by the docking score, which is a measure of the binding free energy . The lower the energy value, the higher the ligand protein binding .

Biochemical Pathways

The compound affects the biochemical pathways associated with the proteins MtPanK, MtDprE1, and MtKasA . By inhibiting these proteins, the compound disrupts the physiological functions of Mycobacterium tuberculosis, preventing the bacterium from surviving and causing disease .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, excretion, and toxicity (admet) properties have been studied . These properties showed that the compound has no corrosive or carcinogenic parameters .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By binding to and inhibiting the proteins MtPanK, MtDprE1, and MtKasA, the compound disrupts the bacterium’s physiological functions, preventing it from surviving and causing disease .

Action Environment

The action environment of the compound is within the bacterium Mycobacterium tuberculosis

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O5S/c15-13-6-3-11(18(19)20)9-14(13)24(21,22)17-7-8-23-12-4-1-10(16)2-5-12/h1-6,9,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDXWITYRSBVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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